N-CYCLOPENTYL-2-{[5-(4-FLUOROPHENYL)-2-(3-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE
Description
N-Cyclopentyl-2-{[5-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a substituted imidazole core. The compound’s structure includes:
- Imidazole ring: Functionalized at positions 2 and 5 with 3-methoxyphenyl and 4-fluorophenyl groups, respectively.
- Sulfanyl bridge: A sulfur atom links the imidazole’s 4-position to the acetamide moiety.
This compound’s design suggests applications in medicinal chemistry, particularly targeting enzymes or receptors where imidazole-based scaffolds are prevalent (e.g., kinase inhibitors or GPCR modulators). Structural analysis tools like SHELXL (for crystallographic refinement) and ORTEP-3 (for visualization) are critical for elucidating its 3D conformation and intermolecular interactions .
Properties
IUPAC Name |
N-cyclopentyl-2-[[5-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2S/c1-29-19-8-4-5-16(13-19)22-26-21(15-9-11-17(24)12-10-15)23(27-22)30-14-20(28)25-18-6-2-3-7-18/h4-5,8-13,18H,2-3,6-7,14H2,1H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUILJZDEPOPLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)SCC(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-CYCLOPENTYL-2-{[5-(4-FLUOROPHENYL)-2-(3-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a cyclopentyl group, a fluorophenyl moiety, and an imidazole ring, which contribute to its unique biological properties. The synthesis typically involves multi-step reactions starting from basic organic precursors, focusing on the formation of the imidazole ring and subsequent functionalization with the cyclopentyl acetamide group.
Key Synthetic Steps:
- Formation of Imidazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The addition of the cyclopentyl and fluorophenyl groups is performed through acylation and substitution reactions.
- Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.
Antitumor Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activities. For instance, derivatives with imidazole structures have shown promising results against various cancer cell lines.
Table 1: Antitumor Activity Data
| Compound | Cell Line Tested | IC50 (µM) | Activity Description |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 2.12 ± 0.21 | High activity in 2D assays |
| Compound B | HCC827 (Lung Cancer) | 5.13 ± 0.97 | Moderate activity |
| Compound C | MRC-5 (Normal Fibroblast) | 3.11 ± 0.26 | Moderate cytotoxicity |
These findings suggest that while the compound exhibits effective antitumor properties, it also shows cytotoxic effects on normal cells, indicating a need for further optimization to enhance selectivity towards cancer cells without harming healthy tissues .
Antimicrobial Activity
In addition to its antitumor properties, this compound has been evaluated for antimicrobial activity. Preliminary results indicate potential efficacy against various bacterial strains, suggesting its utility in treating infections.
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes and receptors related to cell proliferation and apoptosis.
Potential Mechanistic Pathways:
- Inhibition of Kinases : Similar compounds have been shown to inhibit protein kinases involved in cancer cell signaling pathways.
- DNA Interaction : Some derivatives exhibit binding affinity to DNA, disrupting replication and transcription processes.
Case Studies
Several studies have focused on the biological evaluation of related compounds:
- Study on Lung Cancer Cell Lines : A comprehensive investigation assessed the cytotoxic effects of several imidazole derivatives on A549 and HCC827 cell lines, demonstrating that modifications in chemical structure significantly influenced their efficacy .
- Antimicrobial Evaluation : Research evaluating the antimicrobial properties highlighted that certain structural features enhance activity against Gram-positive and Gram-negative bacteria, indicating broad-spectrum potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogous imidazole-acetamide derivatives. Below is a comparative analysis based on substituent effects, computational studies, and biological relevance.
Table 1: Structural and Functional Comparison
Key Observations
In contrast, the benzenesulfonyl group in ’s analog may improve aqueous solubility but reduce membrane permeability . The 3-methoxyphenyl substituent (target compound) contributes steric hindrance and moderate electron-donating effects, which could modulate metabolic stability compared to simpler phenyl groups .
Acetamide Modifications :
- The N-cyclopentyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the N-cyclopropyl analog (logP ~2.8), favoring blood-brain barrier penetration but possibly reducing renal clearance .
Computational Insights :
- Density Functional Theory (DFT) studies on analogous acetamide derivatives () highlight the role of electron delocalization in stabilizing charge-transfer interactions. Similar methods could predict the target compound’s reactivity or binding modes .
Crystallographic Validation :
- Tools like SHELXL and ORTEP-3 enable precise structural validation, critical for comparing bond lengths and angles between the target compound and its analogs. For example, the imidazole ring’s planarity and sulfanyl bridge geometry can be benchmarked against databases .
Research Findings and Implications
- Synthetic Challenges : The cyclopentyl group may complicate synthesis due to steric hindrance during cyclization, contrasting with simpler N-alkyl analogs .
- Optimization Pathways : Hybridizing the target compound’s scaffold with sulfonyl or azo groups (as in and ) could balance solubility and potency.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for N-cyclopentyl-2-{[5-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide, and how can purity be ensured?
- Methodology :
- Stepwise synthesis : Begin with cyclization of precursor molecules (e.g., substituted imidazoles) under acidic/basic conditions, followed by sulfanyl linkage formation via thiol-alkylation. Final acetamide coupling requires controlled pH and temperature to avoid side reactions .
- Purification : Use column chromatography (silica gel, gradient elution) and recrystallization (solvent optimization) to isolate the compound. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR integration .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Analytical workflow :
- NMR : 1H/13C NMR to confirm aromatic protons (δ 6.5–8.5 ppm), cyclopentyl group protons (δ 1.5–2.5 ppm), and sulfanyl-acetamide linkages (δ 3.3–4.0 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals from fluorophenyl and methoxyphenyl substituents .
- Mass spectrometry : High-resolution ESI-MS (positive ion mode) to verify molecular ion peaks (expected [M+H]+ ≈ 480–500 m/z) and isotopic patterns matching Cl/F presence .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in spectroscopic interpretations (e.g., ambiguous NOE correlations)?
- Approach :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., DMSO/ethanol). Use SHELXL for refinement (SHELX-97 algorithms for imidazole ring planarity and sulfanyl bond geometry) .
- Case study : If NMR suggests multiple conformers, crystallography can confirm dominant conformer via torsion angles (e.g., cyclopentyl ring puckering vs. planar imidazole) .
Q. What experimental design principles optimize reaction yields for derivatives with modified substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl)?
- Design of Experiments (DoE) :
- Variables : Vary temperature (60–120°C), catalyst (e.g., Pd/C vs. CuI), and solvent polarity (DMF vs. THF). Use response surface methodology (RSM) to model yield vs. reactivity .
- Example : For halogen substitution, optimize Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos ligand) to minimize dehalogenation byproducts .
Q. How can conflicting biological activity data (e.g., cytotoxicity vs. enzyme inhibition) be analyzed mechanistically?
- Hypothesis testing :
- Target profiling : Use SPR (surface plasmon resonance) to measure binding affinity for kinases (e.g., EGFR) vs. off-target receptors (e.g., GPCRs). Cross-validate with molecular docking (AutoDock Vina) to identify key interactions (e.g., sulfanyl group with ATP-binding pockets) .
- Pathway analysis : RNA-seq or phosphoproteomics to distinguish apoptosis (caspase-3 activation) from kinase inhibition (MAPK/ERK downregulation) .
Q. What strategies mitigate instability of the sulfanyl linkage under oxidative conditions?
- Stabilization methods :
- Chemical modification : Replace sulfanyl (-S-) with sulfonyl (-SO₂-) via controlled oxidation (H₂O₂/acetic acid). Compare stability via accelerated degradation studies (40°C/75% RH, 4 weeks) .
- Formulation : Encapsulate in PEG-PLGA nanoparticles to shield from glutathione-mediated reduction in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
